Fosphenytoin disodium salt hydrate is a prodrug of phenytoin, primarily used as an anticonvulsant in the treatment of seizures. Its chemical structure is defined as 5,5-diphenyl-3-[(phosphonooxy)methyl]-2,4-imidazolidinedione disodium salt hydrate. This compound is administered parenterally and is converted into phenytoin in the body, which exerts its therapeutic effects by stabilizing neuronal membranes and inhibiting repetitive firing of action potentials.
Fosphenytoin is synthesized for medical use and is marketed under the brand name CEREBYX. It is provided in sterile solutions for intravenous or intramuscular administration, typically containing 100 mg of phenytoin equivalents per 2 mL vial . The compound's production adheres to pharmaceutical regulations and quality standards.
Fosphenytoin disodium salt hydrate can be synthesized through various chemical methods involving the reaction of diphenyl imidazolidinedione with phosphoric acid derivatives. The synthesis typically involves the following steps:
Technical details regarding the specific reagents, reaction conditions (temperature, pressure), and purification methods (e.g., crystallization) are often proprietary or found in specialized literature .
The molecular formula for fosphenytoin disodium salt hydrate is , with a molecular weight of approximately 406.24 g/mol (anhydrous). Its structure includes:
The InChI key for fosphenytoin is GQPXYJNXTAFDLT-UHFFFAOYSA-L, which provides a unique identifier for its chemical structure in databases .
Fosphenytoin undergoes hydrolysis in vivo to yield phenytoin, phosphate, and formaldehyde as metabolites. The primary reaction can be summarized as follows:
This reaction pathway illustrates the conversion of fosphenytoin into its active form, phenytoin, which then exerts its anticonvulsant effects by blocking sodium channels in neurons .
The mechanism by which fosphenytoin exerts its anticonvulsant effects involves several key processes:
Fosphenytoin disodium salt hydrate exhibits several notable physical and chemical properties:
These properties are crucial for ensuring effective delivery and therapeutic action when used in clinical settings.
Fosphenytoin disodium salt hydrate is primarily used in medical settings for:
The industrial synthesis of fosphenytoin disodium salt hydrate begins with 5,5-diphenylhydantoin (phenytoin) as the primary precursor. The process involves sequential chemical transformations to introduce the phosphate ester moiety essential for water solubility. The initial stage requires hydroxymethylation, where phenytoin reacts with formaldehyde under alkaline conditions to yield 3-(hydroxymethyl)-5,5-diphenylimidazolidine-2,4-dione. This intermediate is isolated via crystallization using acetone/water mixtures, achieving yields exceeding 85% [1] [3].
Subsequent phosphate esterification employs phosphoryl chloride (POCl₃) in anhydrous acetonitrile or dichloromethane. The reaction proceeds at −10°C to 0°C to suppress side products, forming the dichlorophosphate intermediate. Hydrolysis with sodium hydroxide then generates the disodium phosphate ester. Critical to this stage is maintaining stoichiometric control: a 1:1 molar ratio of hydroxymethyl-phenytoin to POCl₃ is mandatory to minimize phosphodiester impurities [1] [3]. Final hydration yields the crystalline hydrate form, typically via antisolvent crystallization using ethanol or isopropanol [3] [5].
Esterification efficiency hinges on precise parameter control:
Purification involves activated carbon treatment to remove colored impurities and recrystallization from ethanol/water (3:1 v/v). This step reduces residual formaldehyde to <50 ppm and achieves chemical purity ≥98% [3] [5].
Table 1: Optimization of Phosphate Esterification Parameters
Parameter | Optimal Range | Deviation Impact |
---|---|---|
Reaction Temperature | −10°C to 0°C | >5°C: 15–20% impurity increase |
POCl₃ Equivalents | 1.0–1.05 molar | >1.1: Phosphodiester formation |
Solvent Water Content | <0.1% | >0.5%: 30% yield reduction |
Hydrolysis pH | 8.6–9.0 | pH <8.0: Phenytoin precipitation; pH >9.5: Hydrolysis |
Residual formaldehyde—a genotoxic impurity—is scrutinized due to its use in hydroxymethylation. Current Good Manufacturing Practices (cGMP) enforce a threshold of <50 ppm. Analysis combines headspace gas chromatography with mass spectrometry (GC-MS) and the chromotropic acid test. GC-MS quantifies formaldehyde at 0.1 ppm sensitivity, while chromotropic acid testing provides rapid in-process verification via violet complex formation at 580 nm [3] [5].
Organic solvents (acetonitrile, dichloromethane) are monitored using loss-on-drying (LOD) and High-Performance Liquid Chromatography (HPLC). ICH Q3C guidelines define permissible limits: acetonitrile <410 ppm, dichloromethane <600 ppm. Azeotropic drying during crystallization ensures compliance, with validation data showing residuals at <100 ppm [3] [6].
Table 2: Residual Solvent Specifications and Analytical Methods
Analyte | Permissible Limit (ppm) | Primary Analytical Method | Detection Limit |
---|---|---|---|
Formaldehyde | <50 | GC-MS / Chromotropic acid | 0.1 ppm |
Acetonitrile | <410 | Headspace GC | 5 ppm |
Dichloromethane | <600 | Headspace GC | 5 ppm |
Ethanol | <5000 | LOD | 0.05% w/w |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7